Denitro-morinidazole

Description

Overview of Morinidazole (B1676747) as a Nitroimidazole Antimicrobial Agent

Morinidazole is a synthetic antimicrobial agent belonging to the 5-nitroimidazole class of compounds. It is recognized for its broad-spectrum activity against anaerobic bacteria and certain protozoa, including Trichomonas vaginalis and Entamoeba histolytica medchemexpress.comncats.ionih.gov. Compared to earlier nitroimidazoles like metronidazole, morinidazole has been reported to exhibit enhanced activity and a potentially reduced toxicity profile nih.govresearchgate.netasm.org. Its therapeutic efficacy is attributed to its ability to undergo reductive metabolism within susceptible microorganisms, leading to the formation of reactive intermediates that cause DNA strand breakage and inhibit DNA repair, ultimately resulting in cell death ncats.io. Morinidazole is administered as a racemate ncats.ioglpbio.com.

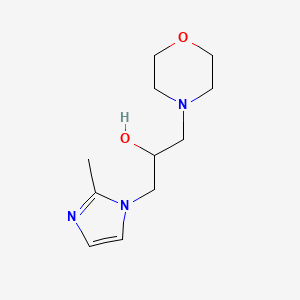

Chemical Classification and Structural Features of Denitro-morinidazole

This compound is chemically classified as a denitrated derivative of morinidazole. Its structure features a 2-methylimidazole (B133640) ring linked via a propyl chain to a morpholine (B109124) ring, with a hydroxyl group on the propyl chain nih.govdrugfuture.com. The absence of the nitro group on the imidazole (B134444) ring distinguishes it from the parent compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-(2-methylimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | nih.gov |

| Synonyms | Morinidazole metabolite M1 | nih.govdrugfuture.com |

| Molecular Formula | C₁₁H₁₉N₃O₂ | nih.govdrugfuture.com |

| Molecular Weight | 225.29 g/mol | nih.gov |

| CAS Registry Number | 1807608-40-7 | nih.gov |

| UNII | P9T2NEO5F2 | nih.govdrugfuture.com |

| SMILES | Cc1nccn1CC(O)CN2CCOCC2 | drugfuture.com |

| InChI | InChI=1S/C11H19N3O2/c1-10-12-2-3-14(10)9-11(15)8-13-4-6-16-7-5-13/h2-3,11,15H,4-9H2,1H3 | nih.gov |

| Computed XLogP3-AA | -0.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Topological Polar Surface Area | 50.5 Ų | nih.gov |

Research Rationale and Scope for Academic Inquiry into this compound

The scope of research includes:

Metabolic Pathway Elucidation: Identifying the enzymes responsible for morinidazole metabolism, such as UDP-glucuronosyltransferase 1A9 (UGT1A9) for glucuronidation researchgate.netnih.govasm.org. While denitration pathways are less detailed in the provided search results, its identification as a metabolite implies specific enzymatic or chemical processes.

Pharmacokinetic Studies: Assessing how factors like renal impairment affect the clearance and exposure of morinidazole and its metabolites nih.govnih.gov. Studies have shown that renal impairment significantly increases the plasma exposure and reduces the renal clearance of morinidazole's conjugated metabolites nih.govnih.gov.

Drug-Drug Interaction (DDI) Potential: Investigating how co-administration with other drugs might alter the metabolism or excretion of morinidazole or its metabolites asm.orgasm.org.

Metabolite Profiling: Using advanced analytical techniques like ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) to detect and characterize a range of metabolites in biological samples researchgate.netnih.gov.

The study of this compound contributes to a broader understanding of nitroimidazole metabolism, where the reduction or removal of the nitro group is often a critical step in detoxification or activation pathways.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10-12-2-3-14(10)9-11(15)8-13-4-6-16-7-5-13/h2-3,11,15H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTAAZUNLZJUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(CN2CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807608-40-7 | |

| Record name | Denitro-morinidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807608407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DENITRO-MORINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9T2NEO5F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Denitro Morinidazole

Enzymatic Pathways Leading to Denitro-morinidazole Formation from Morinidazole (B1676747)

The transformation of Morinidazole into this compound primarily involves the enzymatic reduction and subsequent denitration of the nitro group. This process is central to the activation and metabolic processing of nitroimidazole compounds.

Role of Reductive Enzymes in Nitro Group Transformation

The antimicrobial efficacy of nitroimidazoles, including Morinidazole, is intrinsically linked to the reductive transformation of their nitro group (-NO2) nih.govplos.orgnih.govbasicmedicalkey.com. This reduction is typically initiated by a series of enzymatic reactions, often mediated by nitroreductases, which are prevalent in anaerobic microorganisms and can also be found in mammalian systems nih.govoup.com. These enzymes facilitate the transfer of electrons to the nitro group, generating reactive intermediates such as nitro radical anions, nitrosoimidazoles, and hydroxylamine (B1172632) derivatives nih.govplos.orgnih.govbasicmedicalkey.comoup.com. These reduced species are often more biologically active and can undergo further transformations, including denitration. For instance, in anaerobic bacteria, enzymes like pyruvate:ferredoxin oxidoreductases (POR) and hydrogenases are critical for the reduction of nitroimidazoles nih.govplos.org. In mammalian systems, enzymes such as NADPH: P450 oxidoreductase and aldehyde oxidase have been implicated in the reduction of nitroaromatic compounds nih.gov.

Identification of Specific Enzymes or Enzyme Systems Involved in Denitration

While the initial reduction of the nitro group is well-documented, the specific enzymes responsible for the direct "denitration" (removal of the nitro group) of Morinidazole remain to be fully elucidated. However, research on other nitroimidazoles provides insights. For example, a specific "2-nitroimidazole nitrohydrolase" has been identified in Mycobacterium sp. JS330, which catalyzes the hydrolytic denitration of 2-nitroimidazole, producing nitrite (B80452) and imidazol-2-one gatech.edu. This suggests that specialized enzymes capable of cleaving the nitro group exist within microbial systems. It is plausible that similar enzymatic machinery, potentially involving nitroreductases or associated enzymes, facilitates the denitration of Morinidazole in various biological environments.

Characterization of Intermediates and Downstream Products in this compound Formation

The metabolic pathway leading to this compound involves several key intermediates. The initial step is the enzymatic reduction of the nitro group, yielding a nitro radical anion, which is a critical redox-active species nih.govplos.orgbasicmedicalkey.comopenmedscience.com. This intermediate can be further reduced to nitrosoimidazole and hydroxylamine derivatives plos.orgnih.govbasicmedicalkey.comoup.com. These reactive species are often implicated in the drug's mechanism of action, interacting with cellular macromolecules like DNA and thiols plos.orgplos.org.

This compound itself is characterized by the absence of the nitro group. Studies on Morinidazole metabolism have identified a "denitrated metabolite" (referred to as M1 in some contexts) which is understood to be this compound researchgate.net. The formation of this compound signifies the complete removal or transformation of the nitro moiety. Other downstream products of Morinidazole metabolism, such as sulfate (B86663) conjugates (M7) and N+-glucuronides (M8-1, M8-2), represent Phase II metabolic transformations that occur independently or subsequent to the denitration process medchemexpress.comresearchgate.netasm.orgnih.govnih.gov.

Table 1: Key Intermediates in Nitroimidazole Reduction and Denitration

| Intermediate Type | Description | Role in this compound Formation |

| Nitro Radical Anion | First one-electron reduction product of the nitro group. | Initiates the reductive cascade leading to further transformations of the nitro group, potentially enabling denitration. |

| Nitrosoimidazole | Formed by further reduction of the nitro radical anion. | Highly reactive; can undergo further reduction or non-enzymatic reactions, potentially leading to denitration. |

| Hydroxylamine Derivative | Formed by further reduction of the nitrosoimidazole. | Reactive intermediate that can be conjugated or undergo non-enzymatic reactions, possibly contributing to nitro group removal. |

| Denitrated Metabolite (M1) | Morinidazole lacking the nitro group (this compound). | The end-product of the denitration pathway, resulting from the removal of the nitro moiety from the parent compound. |

Comparative Analysis of Denitration Pathways Across Different Biological Systems (e.g., microbial, in vitro enzymatic models)

The metabolic activation of nitroimidazoles, including the reduction of the nitro group, is a conserved process across various biological systems, though variations exist in the specific enzymes and efficiency. Morinidazole is known to be activated by the cellular proteins of anaerobic organisms, highlighting the importance of microbial metabolism patsnap.com. In many anaerobic bacteria and protozoa, the enzymes involved in electron transport, such as ferredoxins and pyruvate:ferredoxin oxidoreductase (PFOR), play a crucial role in reducing the nitro group of nitroimidazoles nih.govplos.orgbasicmedicalkey.com. These systems often exhibit high efficiency in activating these prodrugs.

Chemical Synthesis and Derivatization of Denitro Morinidazole for Research Applications

Strategies for Laboratory Synthesis of Denitro-morinidazole

The synthesis of this compound, or 1-(2-(hydroxymethyl)-5-amino-1H-imidazol-1-yl)-3-morpholinopropan-2-ol, is primarily approached through a multi-step process. This typically involves the initial synthesis of its nitro precursor, Morinidazole (B1676747), followed by the selective reduction of the nitro group to an amine.

A plausible and commonly employed synthetic route for this compound begins with the construction of the Morinidazole scaffold. This is followed by a critical reduction step to convert the nitro group to the desired amino functionality.

Synthesis of Morinidazole Precursor: The synthesis of Morinidazole itself is a multi-step process. A common starting point is the appropriate substituted imidazole (B134444). For instance, 2-methyl-5-nitroimidazole (B138375) can be N-alkylated with a suitable epoxide-containing side chain, such as a glycidyl (B131873) ether derivative of morpholine (B109124), under basic conditions. Methodological innovations in this area often focus on improving yields, reducing reaction times, and employing more environmentally benign reagents and solvents. Continuous flow synthesis has been explored for similar multi-step preparations of active pharmaceutical ingredients, offering potential for improved process control and safety. nih.gov

Reduction of the Nitro Group: The key transformation in the synthesis of this compound is the selective reduction of the 5-nitro group of Morinidazole. Several methods are available for the reduction of nitroimidazoles to their corresponding aminoimidazoles.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. e3s-conferences.org Common catalysts include palladium on carbon (Pd/C) or Raney nickel. acs.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). This method is generally efficient and provides high yields of the amino product. e3s-conferences.org

Chemical Reduction: A variety of chemical reducing agents can also be employed. These include metals in acidic media, such as zinc powder in acetic acid or tin(II) chloride in hydrochloric acid. e3s-conferences.org Another effective reagent is sodium dithionite (B78146) (Na2S2O4). e3s-conferences.org These methods can be advantageous when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or catalyst poisoning.

A general scheme for the final reduction step is presented below:

Table 1: Common Reagents for the Reduction of Morinidazole to this compound

| Reagent/Catalyst | Solvent | Conditions | Remarks |

| H₂ / Pd/C | Ethanol | Room temperature, atmospheric or elevated pressure | High yield, clean reaction. |

| H₂ / Raney Ni | Methanol | Room temperature or gentle warming | Effective catalyst, requires careful handling. |

| Zn / Acetic Acid | Dichloromethane | Room temperature | Can be useful for specific substrates. |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | A classic method for nitro group reduction. |

| Na₂S₂O₄ | Aqueous/Organic Biphasic System | Room temperature | Works well in the absence of other reducible groups. |

This table is generated based on common chemical reduction methods for nitroaromatic compounds.

Innovations in this step focus on achieving high selectivity, especially if other sensitive functional groups are present in the molecule. The choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure a high yield of the desired this compound.

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. The purification of aminoimidazole derivatives often relies on chromatographic techniques. asianpubs.orgmdpi.com

Column Chromatography: Silica gel column chromatography is a standard method for the purification of organic compounds. A suitable solvent system (eluent) is chosen to effectively separate this compound from impurities based on their polarity.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. researchgate.net This technique offers superior separation efficiency compared to traditional column chromatography and is particularly useful for isolating the final product in a highly pure form, which is essential for its use as an analytical standard or in biological assays. Ion-exchange chromatography can also be a valuable technique for the purification of ionizable compounds like amines. nih.gov

Crystallization: If the synthesized this compound is a stable solid, crystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a crystalline product of high purity.

The purity of the isolated this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Labeled this compound for Mechanistic and Analytical Studies

Isotopically labeled compounds are invaluable tools in drug metabolism studies, mechanistic investigations, and as internal standards in quantitative bioanalysis. arizona.eduscispace.com The synthesis of labeled this compound can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

Deuterium Labeling: Deuterium can be introduced into the this compound molecule at various positions. nih.govmetsol.com One common strategy is to use deuterated reagents at a specific step in the synthesis. For example, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used to introduce deuterium at specific sites if the synthesis route allows. Another approach is through hydrogen-deuterium exchange reactions on the final compound or a precursor, often catalyzed by a metal such as palladium. mdpi.com Labeling at metabolically stable positions is generally preferred to prevent the loss of the label during metabolic processes. nih.gov

Carbon-13 Labeling: The incorporation of ¹³C atoms provides a valuable tool for tracing the carbon skeleton of the molecule during metabolic transformations. nih.gov Carbon-13 labeled precursors can be used in the synthesis. For instance, a ¹³C-labeled imidazole ring could be used as a starting material. acs.orgnih.gov Alternatively, ¹³C-labeled alkylating agents can be employed to introduce the label into the side chain. The synthesis of ¹³C-labeled compounds often requires a dedicated synthetic route starting from commercially available ¹³C-enriched starting materials. nih.gov

Table 2: Strategies for Isotopic Labeling of this compound

| Isotope | Labeling Strategy | Potential Labeled Precursor/Reagent | Application |

| Deuterium (²H) | Hydrogen-Deuterium Exchange | D₂O, Deuterated solvents | Tracing metabolic pathways, internal standard. |

| Deuterium (²H) | Reduction with deuterated reagents | NaBD₄, LiAlD₄ | Site-specific labeling. |

| Carbon-13 (¹³C) | Use of ¹³C-labeled starting materials | ¹³C-labeled imidazole, ¹³C-labeled morpholine | Elucidating metabolic fate of the carbon skeleton. |

| Carbon-13 (¹³C) | Use of ¹³C-labeled reagents | ¹³C-labeled alkylating agents | Mechanistic studies. |

This table outlines general strategies and is not exhaustive of all possible labeling patterns.

The position and extent of isotopic labeling are confirmed by mass spectrometry and NMR spectroscopy.

Preparation of this compound Derivatives and Analogues for Structure-Activity Relationship Investigations

To investigate the structure-activity relationships (SAR) of this compound, a series of derivatives and analogues can be synthesized. This involves modifying different parts of the molecule, such as the amino group, the hydroxyl group, or the morpholine ring, and evaluating the impact of these modifications on its biological activity.

N-Acyl Derivatives: The primary amino group on the imidazole ring is a prime site for modification. It can be readily acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base to form a range of N-acyl derivatives. nih.gov This allows for the exploration of the effects of different acyl groups on the compound's properties.

N-Alkyl Derivatives: The amino group can also be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. nih.gov This introduces different alkyl groups, varying in size, lipophilicity, and electronic properties, which can significantly influence biological activity.

Modification of the Hydroxyl Group: The secondary alcohol in the propanol (B110389) side chain can be esterified or etherified to produce another set of derivatives.

Analogues with Modified Side Chains: The morpholine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or piperazine, to investigate the role of this moiety in the molecule's activity. e3s-conferences.org Similarly, the length and nature of the linker between the imidazole and morpholine rings can be altered.

The synthesis of these derivatives allows for a systematic exploration of the chemical space around the this compound scaffold, providing valuable insights into the structural requirements for its biological activity.

Advanced Structural Elucidation and Characterization of Denitro Morinidazole

Spectroscopic Analysis for Confirmation of Denitro-morinidazole Structure

Spectroscopic methods are fundamental in confirming the proposed structure of this compound by providing detailed information about its atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and 2D NMR techniques, is indispensable for determining the precise arrangement of atoms within this compound. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, revealing chemical shifts and coupling patterns that are characteristic of specific proton environments. ¹³C NMR elucidates the carbon skeleton, indicating the number of distinct carbon atoms and their electronic environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), further establish connectivity between protons and carbons, definitively confirming the molecular structure and assigning specific signals to particular atoms in this compound. While specific data for this compound is not detailed in the provided search results, NMR is a standard technique for such characterization bmrb.ioorganicchemistrydata.orgrsc.orguni-koeln.de.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. Furthermore, fragmentation patterns observed in MS, particularly when using techniques like Electron Impact (EI) ionization, provide crucial structural information. The fragmentation of a molecule in a mass spectrometer depends on the stability of the molecular ion and its fragments, leading to reproducible patterns that are characteristic of the molecule's structure libretexts.orgacdlabs.comneu.edu.traaqr.orgtutorchase.com. By analyzing these fragments, chemists can deduce the presence of specific functional groups and the connectivity of atoms within this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands correspond to specific bond types (e.g., C-H, C=O, N-H) and functional groups, providing a molecular fingerprint. The mid-infrared region (4000-400 cm⁻¹) is particularly rich in information about molecular structure libretexts.orgwisdomlib.orgmasterorganicchemistry.comresearchgate.netspectroscopyonline.com.

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within the molecule, typically involving π-electrons and non-bonding electrons. The absorption of UV-Vis light, usually in the range of 200-800 nm, is characteristic of chromophores within this compound. The wavelengths of maximum absorption (λmax) and the intensity of absorption can provide insights into the extent of conjugation and the presence of specific electronic systems. UV-Vis spectroscopy is also used to assess purity by detecting absorbing impurities msu.eduasianjpr.comoecd.orgoecd.orgresearchgate.net.

Chromatographic Purity Assessment and Stereochemical Characterization

Chromatographic techniques are essential for evaluating the purity of this compound and for characterizing its stereochemistry.

Stereochemical Characterization: Stereochemistry refers to the spatial arrangement of atoms in a molecule. For compounds with chiral centers, like this compound, determining the specific stereoisomer(s) present is crucial. Techniques like NMR spectroscopy (e.g., using chiral shift reagents or analyzing residual dipolar couplings) and X-ray crystallography are vital for stereochemical elucidation mestrelab.comfrontiersin.org. If this compound exists as enantiomers or diastereomers, chromatographic methods, particularly chiral HPLC, can be used to separate and quantify these stereoisomers, thereby assessing enantiomeric or diastereomeric purity. The search results indicate that this compound is described as "RACEMIC" nih.gov, implying the presence of both enantiomers.

Biological Relevance and Activity Studies of Denitro Morinidazole

Evaluation of Intrinsic Biological Activity (e.g., antimicrobial, cytotoxic) in vitro

Assessment of Anti-anaerobic Activity in Defined Media

There is no publicly available research that has assessed the anti-anaerobic activity of Denitro-morinidazole in defined media. The antimicrobial activity of morinidazole (B1676747) and other nitroimidazoles is dependent on the reductive activation of the nitro group, a feature that this compound would lack.

Interaction with Biological Macromolecules (e.g., enzymes, DNA)

No studies have been published detailing the interaction of this compound with biological macromolecules such as enzymes or DNA. The interaction of the parent drug, morinidazole, with DNA is a result of the reactive intermediates formed from the reduction of its nitro group. Without this functional group, it is unlikely that this compound would interact with DNA in a similar manner.

Studies on its Metabolic Stability and Further Biotransformation in Research Models

There is no available data on the metabolic stability or further biotransformation of this compound in research models. The focus of biotransformation studies of morinidazole has been on the characterization of its primary metabolites formed through conjugation reactions.

Given the strict requirement to focus solely on "this compound," and the absence of specific data for this compound, it is not possible to generate the detailed article as requested.

Compound List:

this compound

Morinidazole

Metronidazole

Tinidazole

Ornidazole

2-(Hydroxymethyl)-morinidazole

N-oxide metabolite (M4-1)

Sulfate (B86663) conjugate (M7)

Diastereoisomeric N(+)-glucuronides (M8-1 and M8-2)

Analytical Methodologies for Detection and Quantification of Denitro Morinidazole in Research Matrices

Sample Preparation Techniques from Complex Biological and Environmental Matrices for Metabolite Analysis

The accurate detection and quantification of Denitro-morinidazole and its metabolites in complex biological and environmental matrices are critical for understanding its pharmacokinetic profile, efficacy, and environmental fate. Sample preparation is a pivotal step, aiming to isolate, purify, and concentrate the target analytes while removing interfering substances that can compromise analytical accuracy and sensitivity. While specific literature detailing the sample preparation for this compound metabolites is nascent, extensive research on related nitroimidazole compounds, particularly morinidazole (B1676747), provides a strong foundation for establishing effective methodologies. These techniques typically involve a combination of pre-treatment, extraction, and cleanup steps, often tailored for subsequent analysis by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

Biological Matrices

Biological samples, such as urine and plasma, are rich in endogenous compounds that can interfere with the analysis of xenobiotics and their metabolites. Therefore, robust sample preparation strategies are essential.

Urine is a common matrix for analyzing drug metabolites due to its accessibility and the excretion of many conjugated metabolites. For nitroimidazole metabolites, which may include glucuronides or sulfates, enzymatic hydrolysis is often a prerequisite step to release the parent compound or aglycone for analysis nih.govmdpi.comtiaft.orgtypeset.io.

Enzymatic Hydrolysis: Samples are typically incubated with β-glucuronidase (often from E. coli) and sometimes sulfatase at controlled temperatures (e.g., 37-50 °C) for a specified duration (e.g., 90 minutes to overnight) to cleave glucuronide and sulfate (B86663) conjugates mdpi.comtiaft.orgtypeset.iochromatographyonline.com.

Extraction: Following hydrolysis, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed.

LLE: Commonly utilizes organic solvents such as ethyl acetate (B1210297) to partition the metabolites from the aqueous urine matrix nih.gov.

SPE: Involves passing the sample through a sorbent material (e.g., C18, polymeric phases) that retains the analytes. The analytes are then eluted with a suitable organic solvent, effectively separating them from polar matrix components nih.govmdpi.comchromatographyonline.com.

Table 1: Representative Sample Preparation Techniques for Nitroimidazole Metabolites in Urine

| Matrix | Pre-treatment | Extraction Technique | Solvent(s) for Extraction/Elution | Cleanup Step(s) | Primary Analytical Technique (Implied) | Key Reference |

| Urine | Enzymatic hydrolysis (β-glucuronidase) | Liquid-Liquid Extraction (LLE) | Ethyl Acetate | Solid-Phase Extraction (SPE) | LC-MS/MS | nih.gov |

| Urine | Enzymatic hydrolysis (β-glucuronidase) | Solid-Phase Extraction (SPE) | Methanol (Elution) | N/A | LC-MS/MS | mdpi.comchromatographyonline.com |

| Urine | Enzymatic hydrolysis (β-glucuronidase) | SPE (e.g., polymeric plate) | Methanol (Elution) | Washing steps | LC-MS/MS | chromatographyonline.com |

Plasma and serum are critical matrices for pharmacokinetic studies. Due to the high protein content, protein precipitation is a common initial step.

Protein Precipitation (PPT): This is a widely used and rapid method where organic solvents, such as acetonitrile (B52724) or methanol, are added to the plasma or serum sample. The solvent denatures proteins, causing them to precipitate out of solution, while the metabolites remain in the supernatant nih.govnih.gov. The supernatant is then typically injected directly into the analytical system.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): While PPT is efficient for many analyses, LLE and SPE can offer superior cleanup and concentration, especially for trace-level metabolites or when dealing with complex matrices. These methods involve partitioning analytes into an organic phase or retaining them on a sorbent, respectively, followed by elution.

Table 2: Representative Sample Preparation Techniques for Morinidazole Metabolites in Plasma/Serum

| Matrix | Pre-treatment | Extraction Technique | Solvent(s) for Extraction/Elution | Cleanup Step(s) | Primary Analytical Technique (Implied) | Key Reference |

| Plasma | Protein Precipitation | N/A (Direct Injection) | Acetonitrile | N/A | LC-MS/MS | nih.gov |

| Plasma/Serum | N/A | Liquid-Liquid Extraction (LLE) | Various (e.g., Bligh & Dyer, Matyash) | N/A | LC-MS | brjac.com.br |

| Plasma/Serum | N/A | Solid-Phase Extraction (SPE) | Various (e.g., C18, HLB) | Washing steps | LC-MS/MS | affinisep.com |

General Considerations for Biological Samples: The choice of sample preparation method depends on the specific metabolite's physicochemical properties, concentration, and the analytical instrument's sensitivity. The use of internal standards (IS) is crucial for compensating for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the quantification nih.govslideshare.net.

Environmental Matrices

The analysis of this compound metabolites in environmental matrices such as soil, water, or sediment presents unique challenges due to the diverse and complex nature of these matrices. While specific methodologies for this compound metabolites in environmental samples are not extensively detailed in the reviewed literature, general approaches for extracting organic contaminants and their transformation products from environmental matrices can be extrapolated.

Extraction: Techniques such as Solid-Phase Extraction (SPE) are commonly employed for water samples to concentrate analytes and remove dissolved organic matter and salts fudutsinma.edu.ng. For solid matrices like soil or sediment, methods like Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) using various organic solvents (e.g., acetonitrile, methanol, ethyl acetate) are utilized to extract target compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis, is also adaptable for extracting a broad range of organic compounds from environmental samples fudutsinma.edu.ng.

Cleanup: Following initial extraction, cleanup steps such as SPE or liquid-liquid partitioning may be necessary to remove co-extracted matrix components that could interfere with subsequent chromatographic analysis.

Due to the limited direct information on this compound metabolites in environmental matrices, specific data tables for this section cannot be populated from the provided search results. Further research would be required to establish validated protocols for these sample types.

Computational and Theoretical Studies on Denitro Morinidazole

Molecular Modeling and Docking Studies to Predict Interactions with Biological Targets

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. frontiersin.org For denitro-morinidazole, these studies would aim to understand how the removal of the nitro group from morinidazole (B1676747) affects its interaction with biological targets. The primary mechanism of action for 5-nitroimidazoles involves the reductive activation of the nitro group within anaerobic pathogens, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules. nih.gov

Since this compound lacks this essential functional group, its binding affinity and mode of interaction with microbial target proteins, such as pyruvate-ferredoxin oxidoreductase (PFOR), are expected to be significantly altered. nih.gov Molecular docking simulations would typically involve:

Target Selection: Identifying relevant biological targets, such as bacterial or protozoal enzymes, that are known to interact with nitroimidazoles.

Model Generation: Creating a three-dimensional model of this compound.

Docking Simulation: Using algorithms to place the this compound model into the binding site of the target protein. mdpi.com

Scoring and Analysis: Evaluating the stability of the resulting complex and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and chemical reactivity of molecules. mdpi.combohrium.comekb.eg For this compound, DFT calculations could provide insights into several key properties:

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions.

Reactivity Descriptors: Calculation of global and local reactivity descriptors (e.g., chemical hardness, softness, and Fukui functions) to quantify the molecule's reactivity and predict the most probable sites for chemical reactions.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the imidazole (B134444) ring. nih.govmdpi.com DFT studies on related nitroaromatic compounds have shown that this group lowers the LUMO energy, making the molecule more susceptible to reduction—a key step in its bioactivation. nih.gov Therefore, a comparative DFT study of morinidazole and this compound would be expected to show a significantly larger HOMO-LUMO gap for the denitro analogue, indicating lower chemical reactivity and resistance to the reductive activation required for antimicrobial activity.

Molecular Dynamics Simulations to Understand Conformations and Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of their conformational dynamics and stability. frontiersin.orgnih.gov An MD simulation of this compound, both in solution and complexed with a biological target, would help elucidate:

Conformational Flexibility: Identifying the most stable conformations of the molecule in a biological environment.

Complex Stability: Assessing the stability of the ligand-protein complex over time by analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Interaction Dynamics: Observing the dynamic behavior of key intermolecular interactions, such as hydrogen bonds, between this compound and the amino acid residues in a target's binding site.

For nitroimidazole derivatives, MD simulations have been used to confirm the stability of docking poses and to understand the dynamic interactions within the active site of target enzymes. nih.gov In the case of this compound, MD simulations could validate findings from docking studies, likely demonstrating a less stable or more transient interaction with target proteins compared to morinidazole, further explaining its anticipated lack of biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govwho.int These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an experimentally measured activity.

For the nitroimidazole class of compounds, the nitro group is an essential feature for antimicrobial activity. researchgate.net Studies on various nitroimidazole analogues have consistently shown that removal or replacement of the nitro group leads to a dramatic loss of both aerobic and anaerobic activity. researchgate.netnih.gov For example, the des-nitro analogue of PA-824, a related nitroimidazole drug, was found to be completely inactive. researchgate.netnih.gov

A QSAR model developed for nitroimidazole analogues would almost certainly identify descriptors related to the nitro group's electronic properties (e.g., its electron-withdrawing capacity) as critical for activity. nih.gov Consequently, any QSAR model would predict this compound to have negligible antimicrobial activity.

| Compound | Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| PA-824 | Contains 4-nitro group | Active against aerobic and anaerobic M. tuberculosis | researchgate.net |

| Desnitro-PA-824 | Lacks nitro group | Inactive (loss of aerobic and anaerobic activity) | researchgate.netnih.gov |

| Metronidazole | Contains 5-nitro group | Active against anaerobic bacteria and protozoa | nih.gov |

| 4-nitro-Metronidazole analogue (Compound 14) | Lacks 5-nitro group, has 4-nitro group but different overall structure | Inactive (no aerobic or anaerobic activity) | nih.gov |

In Silico Prediction of Metabolic Transformations and Stability

In silico metabolic prediction tools are computational models designed to predict the metabolic fate of a chemical compound in a biological system. news-medical.net These models use databases of known metabolic reactions and algorithms to identify potential sites of metabolism on a molecule and predict the structures of its metabolites. wustl.edu

The metabolism of the parent drug, morinidazole, has been studied in humans, revealing that it undergoes extensive metabolism, primarily through glucuronidation at the nitrogen atom of the morpholine (B109124) ring and O-sulfation. nih.govresearchgate.net Reductive metabolism of the nitro group, a common bioactivation pathway for nitroaromatics, was not identified as a major route for morinidazole elimination. nih.govresearchgate.net

For this compound, in silico prediction would proceed by submitting its structure to various metabolic simulation programs. These programs would likely predict that the molecule could undergo Phase I and Phase II metabolic reactions at other sites, such as:

Hydroxylation: Oxidation of the carbon backbone.

N-dealkylation: Removal of alkyl groups from the morpholine nitrogen.

Glucuronidation: Conjugation at the hydroxyl group on the propanol (B110389) linker.

The available scientific literature provides a foundation for understanding Morinidazole and the general mechanisms of nitroimidazole compounds. However, specific comparative academic studies focusing on this compound, as required by the outline, are not sufficiently detailed in the provided search results. Consequently, a comprehensive article adhering strictly to the requested comparative analysis cannot be generated at this time.

Gaps in Comparative Data for this compound:

Comparative Academic Studies of Denitro Morinidazole

Implications for Broader Nitroimidazole Research and Development Strategies

Understanding Inactivation Pathways and Their Impact on Drug Discovery

The inactivation pathways of nitroimidazoles are central to their mechanism of action and potential resistance development. For nitroimidazole drugs like Morinidazole (B1676747), inactivation often involves metabolic processes that can alter their efficacy or lead to the formation of less active or inactive metabolites. For instance, Morinidazole undergoes extensive metabolism in humans via N+-glucuronidation and sulfation, producing metabolites such as the N+-glucuronide of S-morinidazole [M8-1] and R-morinidazole [M8-2], and the sulfate (B86663) conjugate of morinidazole [M7] medchemexpress.comresearchgate.netasm.org. If "Denitro-morinidazole" represents a compound where the nitro group has been modified or removed (a common metabolic or degradation step for nitroimidazoles), its study could illuminate how the nitro group's presence or absence affects activity and susceptibility to inactivation. Understanding these pathways is critical for drug discovery, as it helps in designing compounds that are less prone to rapid inactivation or that maintain activity through alternative mechanisms, potentially overcoming resistance. Research into these pathways can guide the development of prodrugs or derivatives with improved pharmacokinetic profiles and longer half-lives nih.gov.

Potential as a Scaffold for Novel Chemical Entity Design

The core structure of nitroimidazoles, including the imidazole (B134444) ring, serves as a versatile scaffold in medicinal chemistry biosolveit.denih.govlifechemicals.comntu.edu.sg. If "this compound" possesses a modified or unique structural feature compared to parent nitroimidazoles, it could represent a novel scaffold. Such scaffolds are valuable in drug discovery for generating new chemical entities (NCEs) with potentially improved properties, such as enhanced potency, altered spectrum of activity, or reduced toxicity ntu.edu.sgnih.govfrontiersin.orgplos.org. By exploring modifications around such a scaffold, researchers can aim to develop compounds that target specific microbial pathways or overcome existing resistance mechanisms. The process of "scaffold hopping" involves replacing or modifying core structures to discover novel chemotypes with desirable pharmacological profiles biosolveit.denih.gov. A compound like "this compound," if it represents a distinct structural variation, could be a starting point for such explorations.

Future Research Directions and Unanswered Questions

Elucidation of Complete Metabolic Fate Beyond Denitration

Morinidazole (B1676747), a 5-nitroimidazole antimicrobial, undergoes extensive metabolism in humans, primarily through N-glucuronidation and sulfation medchemexpress.comresearchgate.netnih.govadooq.com. Denitro-morinidazole (also identified as Morinidazole metabolite M1) is a recognized product of this metabolic process, representing the denitrated form of the parent compound nih.govveeprho.comveeprho.com. Current research has identified this compound as a chemical entity with the molecular formula C11H19N3O2 and a molecular weight of approximately 225.29 g/mol nih.govveeprho.com. However, detailed investigations into the subsequent metabolic fate of this compound itself are limited. Future research should focus on identifying the specific enzymes responsible for any further biotransformations of this compound, mapping out its complete metabolic pathways, and characterizing the resulting metabolites. Understanding these downstream metabolic processes is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile of this compound within biological systems.

Exploration of Biological Roles Beyond Initial Postulation

As a metabolite of Morinidazole, this compound's primary role has been understood in the context of its parent drug's metabolism nih.gov. Morinidazole itself exhibits antimicrobial activity, with its efficacy linked to the formation of DNA-damaging redox intermediates within bacteria ncats.io. While this compound is also available as a research compound, its intrinsic biological activities independent of Morinidazole are not extensively documented. Future research should explore whether this compound possesses any inherent pharmacological properties, such as antimicrobial, antiparasitic, or other cellular activities. Investigating its potential as an active metabolite or as a compound with its own therapeutic or toxicological profile is essential for a complete understanding of its significance.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Research Systems

The analysis of Morinidazole and its metabolites in biological matrices typically involves sophisticated chromatographic and mass spectrometric techniques, such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) researchgate.netnih.gov. This compound has been identified and cataloged, indicating that analytical methods for its detection exist nih.govveeprho.comveeprho.com. However, the development of highly sensitive, selective, and robust analytical methodologies for the precise quantification of this compound at trace levels in complex biological samples (e.g., plasma, urine, tissue homogenates) remains an area for advancement. Furthermore, as this compound may eventually enter the environment, the development of methods for its detection in environmental matrices (water, soil) would also be beneficial. Such advanced techniques are critical for accurate pharmacokinetic studies, metabolite profiling, and environmental monitoring.

Comprehensive Computational Modeling for Predictive Understanding

While computational modeling has been employed in understanding aspects of Morinidazole metabolism, such as regioselectivity in glucuronidation nih.gov, specific computational studies focused on this compound are not widely reported. Future research should leverage computational chemistry and bioinformatics tools to predict and understand various properties of this compound. This includes employing Quantitative Structure-Activity Relationship (QSAR) models to predict potential biological activities, molecular docking simulations to explore interactions with biological targets, and molecular dynamics simulations to elucidate its behavior in different biological environments. Such modeling can provide predictive insights into its pharmacokinetic profile, potential toxicity, and metabolic pathways, guiding experimental investigations.

Investigation of Environmental and Ecological Impact of the Metabolite Itself

Information regarding the environmental presence, persistence, and ecological impact of this compound is currently scarce. Given that Morinidazole and its metabolites are excreted by patients, they can enter wastewater treatment systems and potentially persist in the environment researchgate.netnih.gov. Future research efforts should prioritize assessing the environmental fate of this compound, including its biodegradability, sorption to soil and sediment, and potential for bioaccumulation. Furthermore, studies investigating its ecotoxicity towards aquatic and terrestrial organisms are warranted to understand any potential ecological risks associated with its presence in environmental compartments.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Denitro-morinidazole, and how can researchers optimize purity and yield?

- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates. Use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to monitor reaction progress and purity . For yield optimization, employ Design of Experiments (DoE) to test variables like temperature, catalyst concentration, and reaction time. Cross-reference spectroscopic data (e.g., NMR, FTIR) with databases like NIST Chemistry WebBook to verify structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound and its impurities in preclinical studies?

- Methodological Answer : Use reversed-phase HPLC with UV detection for quantification, adhering to pharmacopeial guidelines for mobile phase preparation and column selection . For impurity profiling, combine mass spectrometry (LC-MS) with validated calibration curves. Ensure compliance with ICH Q3 guidelines for reporting thresholds.

Q. How should researchers design initial pharmacological screening studies to assess this compound’s antimicrobial efficacy?

- Methodological Answer : Employ standardized in vitro assays (e.g., broth microdilution for MIC determination) against anaerobic bacteria and protozoa. Include positive controls (e.g., Metronidazole) and negative controls to validate assay sensitivity. Use CLSI or EUCAST guidelines for interpretive criteria .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s selective toxicity in anaerobic pathogens?

- Methodological Answer : Investigate nitroreductase-mediated activation using gene knockout models in Clostridium or Bacteroides species. Measure intracellular redox potentials via fluorescent probes and correlate with drug activation kinetics. Use transcriptomic analysis (RNA-seq) to identify pathways affected by nitroimidazole adducts .

Q. How can researchers resolve contradictions in pharmacokinetic data across different animal models?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., species-specific metabolism, dosing regimens) . Validate findings via physiologically based pharmacokinetic (PBPK) modeling, incorporating enzyme expression data from liver microsomal studies.

Q. What experimental strategies are effective for studying this compound resistance in polymicrobial infections?

- Methodological Answer : Use biofilm models to simulate polymicrobial environments. Apply confocal microscopy with live/dead staining to assess drug penetration. Combine genomic sequencing (e.g., resistance gene cassettes) with proteomic profiling to map resistance mechanisms .

Q. How can researchers design combinatorial therapy studies to enhance this compound’s efficacy while minimizing toxicity?

- Methodological Answer : Apply synergy screening (e.g., checkerboard assays) with β-lactams or efflux pump inhibitors. Use in vivo models to assess hepatotoxicity via ALT/AST biomarkers and histopathology. Optimize dosing schedules using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Methodological Considerations

- Data Validation : Cross-check spectral and chromatographic data against primary literature and regulatory databases (e.g., FDA public domain resources) to avoid replication errors .

- Ethical Compliance : For clinical trial design, follow IRB protocols for participant selection and informed consent, as outlined in human subjects research guidelines .

- Literature Gaps : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and avoid redundant studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.